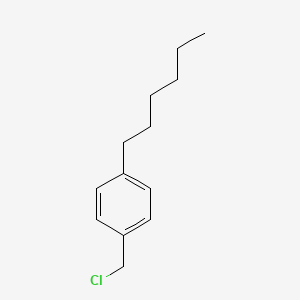
1-(chloromethyl)-4-hexylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-4-hexylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-hexylbenzene can be synthesized through the chloromethylation of 4-hexylbenzene. This process typically involves the reaction of 4-hexylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and facilitating its attack by the aromatic pi-electrons of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-4-hexylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The hexyl chain can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-4-hexylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Industrial Chemistry: Utilized in the production of specialty chemicals and additives.
Mécanisme D'action
The mechanism of action of 1-(chloromethyl)-4-hexylbenzene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The hexyl chain provides hydrophobic properties, influencing the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a hexyl chain.
1-(Chloromethyl)-4-ethylbenzene: Contains an ethyl group instead of a hexyl chain.
1-(Chloromethyl)-4-propylbenzene: Features a propyl group instead of a hexyl chain.
Uniqueness: 1-(Chloromethyl)-4-hexylbenzene is unique due to the length of its hexyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. The longer chain increases hydrophobicity and can influence the compound’s reactivity and applications in various fields.
Propriétés
Numéro CAS |
58999-67-0 |
|---|---|
Formule moléculaire |
C13H19Cl |
Poids moléculaire |
210.74 g/mol |
Nom IUPAC |
1-(chloromethyl)-4-hexylbenzene |
InChI |
InChI=1S/C13H19Cl/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11H2,1H3 |
Clé InChI |
YSDRLNRMJRFZDN-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)CCl |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


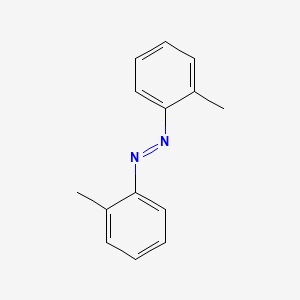



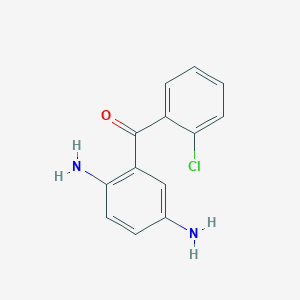
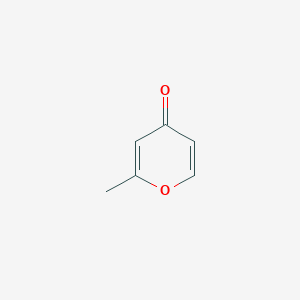

![Benzoic acid, 2-[[(2-hydroxyethyl)amino]carbonyl]-](/img/structure/B3054146.png)
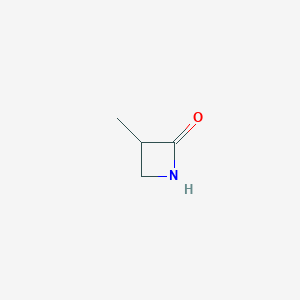
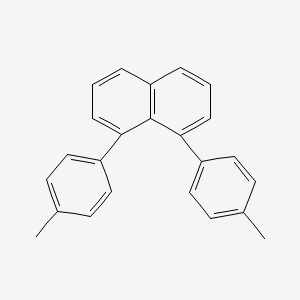
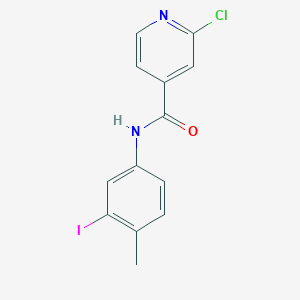

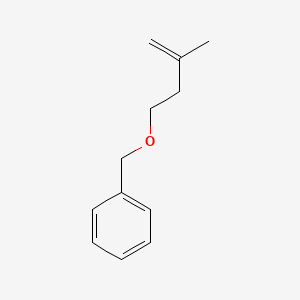
![7-Oxabicyclo[2.2.1]heptan-2-one](/img/structure/B3054159.png)
